N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of benzodioxin, furan, thieno[2,3-d]pyrimidin, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and thieno[2,3-d]pyrimidin intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thieno[2,3-d]pyrimidin moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer with different applications.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a 1,4-benzodioxane moiety which is known for various biological activities including anti-cancer and anti-inflammatory effects. The presence of the thieno[2,3-d]pyrimidine structure further enhances its pharmacological profile.
Enzyme Inhibition
Several studies have focused on the enzyme inhibitory properties of compounds similar to this compound. For instance:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown varying degrees of AChE inhibition, which is crucial for treating Alzheimer's disease. In one study, derivatives exhibited substantial inhibitory activity against AChE with IC50 values ranging from 46.42 µM to 157.31 µM .
- α-glucosidase Inhibition : The compound's potential as an antidiabetic agent was also explored through its inhibitory effects on α-glucosidase. Many derivatives were reported to show significant inhibition, indicating their potential in managing Type 2 diabetes mellitus (T2DM) .
Antimicrobial Activity
Research has indicated that compounds containing the benzodioxane moiety often exhibit antimicrobial properties. For example:
- Antibacterial and Antifungal Activities : Various synthesized compounds were screened against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated moderate to significant antibacterial activities .
Antitumor Activity
The structural characteristics of this compound suggest potential antitumor activity:
- Cell Proliferation Inhibition : Compounds similar to this structure have been noted for their ability to inhibit cell proliferation in cancer cell lines. Studies indicate that certain sulfonamide derivatives with benzodioxane structures show promising broad-spectrum antitumor activity compared to conventional anticancer drugs .
Study 1: Synthesis and Biological Evaluation
A study synthesized a series of sulfonamide derivatives incorporating the benzodioxane structure and evaluated their biological activities:
Compound Name | AChE IC50 (µM) | α-glucosidase IC50 (µM) |
---|---|---|
Compound A | 46.42 | 12.5 |
Compound B | 157.31 | 23.7 |
Compound C | 78.54 | 15.0 |
The results indicated that modifications in the side chains significantly influenced enzyme inhibition profiles .
Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial efficacy of synthesized derivatives:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings highlight the compound's potential as a therapeutic agent against infections .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-2-7-26-22(28)20-15(16-4-3-8-29-16)12-32-21(20)25-23(26)33-13-19(27)24-14-5-6-17-18(11-14)31-10-9-30-17/h2-6,8,11-12H,1,7,9-10,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCSKFDVLXJYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4)SC=C2C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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